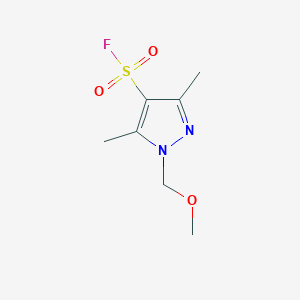

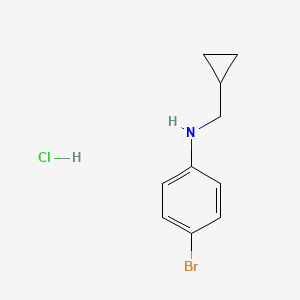

![molecular formula C12H10N4O B2655166 7-甲氧基嘧啶并[4,5-b]喹啉-2-胺 CAS No. 582334-06-3](/img/structure/B2655166.png)

7-甲氧基嘧啶并[4,5-b]喹啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methoxypyrimido[4,5-b]quinolin-2-amine is a chemical compound with the molecular formula C12H10N4O . Its average mass is 226.234 Da and its monoisotopic mass is 226.085464 Da . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of quinoline derivatives like 7-Methoxypyrimido[4,5-b]quinolin-2-amine has been a challenging topic in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Methoxypyrimido[4,5-b]quinolin-2-amine consists of a pyrimido[4,5-b]quinoline core with a methoxy group at the 7-position and an amine group at the 2-position .Chemical Reactions Analysis

The synthesis of quinoline derivatives involves various chemical reactions . For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .科学研究应用

抗菌活性

该化合物7-甲氧基嘧啶并[4,5-b]喹啉-2-胺已被用于合成具有显著抗菌性能的衍生物。例如,3-氰基-4-亚氨基-9-甲氧基-2-甲硫基-4H-嘧啶并[2,1-b]嘧啶并[4,5-b]喹啉衍生物的合成表现出潜在的抗菌活性,表明该化合物在开发新的抗菌剂中发挥着作用 (Vartale, Halikar, & Pawar, 2013)。

抗增殖评估

7-甲氧基嘧啶并[4,5-b]喹啉-2-胺的衍生物已被评估其抗增殖作用。值得注意的是,与四氢吡咯并[4,3,2-de]喹啉核心上的胺偶联产生对癌细胞具有细胞毒活性的化合物,表明在癌症研究中具有潜在的应用 (Bénéteau, Pierré, Pfeiffer, Renard, & Besson, 2000)。

新型化合物的合成

对7-甲氧基嘧啶并[4,5-b]喹啉-2-胺的研究包括合成具有各种潜在应用的新型化合物。例如,它参与合成喹啉衍生物作为增强子同源物2(EZH2)抑制剂表明其在探索新的治疗剂方面的效用 (Xiang, Jie, Zhou, Yang, Wang, Hu, Hu, Yang, & Zhao, 2015)。此外,嘧啶并[4,5-c]喹啉-1(2H)-酮上甲氧基取代的构效关系研究突出了甲氧基在增强抗癌活性中的作用,进一步强调了该化合物在药物化学中的重要性 (Metwally, Khalil, Sallam, Pratsinis, Kletsas, & El Sayed, 2013)。

未来方向

The future directions in the research of 7-Methoxypyrimido[4,5-b]quinolin-2-amine could involve the development of more convenient and efficient synthetic methods for these compounds, as they are quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

属性

IUPAC Name |

7-methoxypyrimido[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBJRBDRCVNUIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide](/img/structure/B2655084.png)

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)

![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)

![Methyl 4-(7-chloro-2,6-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2655102.png)

![2-methyl-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2655105.png)